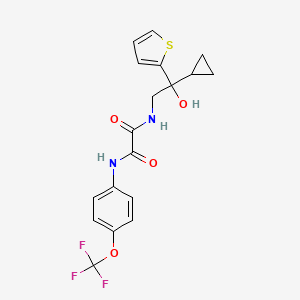

N1-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide

Description

Properties

IUPAC Name |

N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-N'-[4-(trifluoromethoxy)phenyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F3N2O4S/c19-18(20,21)27-13-7-5-12(6-8-13)23-16(25)15(24)22-10-17(26,11-3-4-11)14-2-1-9-28-14/h1-2,5-9,11,26H,3-4,10H2,(H,22,24)(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUILBMBAHDYEKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)(C3=CC=CS3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F3N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Molecular Structure

- IUPAC Name : this compound

- CAS Number : 1396868-59-9

- Molecular Formula : C18H20F3N2O3S

- Molecular Weight : 376.5 g/mol

Physical Properties

| Property | Value |

|---|---|

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

| Flash Point | N/A |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is believed to inhibit certain enzymes or receptors, leading to various pharmacological effects. The presence of cyclopropyl and thiophene groups enhances its binding affinity and specificity towards these targets.

Therapeutic Applications

- Antitumor Activity : Preliminary studies suggest that the compound exhibits antitumor properties, potentially through mechanisms involving apoptosis induction and inhibition of tumor cell proliferation.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines, which is crucial in conditions like arthritis and other inflammatory diseases.

- Neuroprotective Properties : There is emerging evidence indicating potential neuroprotective effects, which could be beneficial in treating neurodegenerative disorders.

Study 1: Antitumor Activity

A study investigated the effects of the compound on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values ranging from 5 to 15 µM across different cell types. The mechanism was linked to the activation of caspase-dependent apoptosis pathways.

Study 2: Anti-inflammatory Effects

In an in vitro model using RAW264.7 macrophages, treatment with the compound resulted in a dose-dependent decrease in nitric oxide (NO) production and pro-inflammatory cytokines such as TNF-α and IL-6. At a concentration of 50 µM, NO production was reduced by approximately 40%, demonstrating its potential as an anti-inflammatory agent.

Study 3: Neuroprotective Effects

Research conducted on neuroblastoma cells showed that the compound could protect against oxidative stress-induced apoptosis. Cells treated with 25 µM of the compound exhibited higher viability compared to untreated controls when exposed to oxidative stressors.

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for preparing N1-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide?

Methodological Answer:

The synthesis involves multi-step protocols, including coupling reactions and protective group strategies. For example:

- Step 1 : Activation of the oxalamide core using reagents like DMAP and Ac₂O in anhydrous pyridine or dichloromethane (DCM) to facilitate nucleophilic substitution .

- Step 2 : Introduction of the cyclopropyl-hydroxy-thiophene moiety via a Mannich-type reaction under controlled temperatures (-40°C to -20°C) using TMSOTf as a catalyst .

- Step 3 : Deprotection and purification via column chromatography (e.g., ethyl acetate/hexane gradients) to isolate the final product.

Key Parameters : - Solvent polarity (e.g., DCM vs. ether) impacts reaction efficiency.

- Catalytic amounts of TMSOTf enhance regioselectivity in thiophene coupling .

Basic: How is this compound characterized using spectroscopic and chromatographic methods?

Methodological Answer:

- NMR Analysis :

- ¹H NMR : Peaks for thiophene protons (δ 6.8–7.5 ppm), cyclopropyl CH₂ (δ 1.2–1.8 ppm), and hydroxyl groups (broad singlet, δ 2.5–3.5 ppm) .

- ¹³C NMR : Signals for trifluoromethoxy carbons (δ 120–125 ppm) and oxalamide carbonyls (δ 165–170 ppm) .

- HPLC/MS : Reverse-phase C18 columns with acetonitrile/water gradients confirm purity (>95%) and molecular ion peaks matching the theoretical mass.

Advanced: How can steric hindrance from the cyclopropyl and trifluoromethoxy groups be mitigated during synthesis?

Methodological Answer:

Steric challenges arise during coupling of the bulky cyclopropyl-thiophene and trifluoromethoxy-phenyl groups. Strategies include:

- Protective Group Engineering : Temporarily masking hydroxyl groups (e.g., as acetyl or benzyl ethers) to reduce steric bulk during intermediate steps .

- Low-Temperature Reactions : Slowing reaction kinetics at -40°C improves regioselectivity .

- Catalytic Optimization : Using Lewis acids like TMSOTf to stabilize transition states and enhance coupling efficiency .

Advanced: What analytical techniques resolve conflicting data in stereochemical assignments?

Methodological Answer:

Conflicts in stereochemistry (e.g., hydroxyl configuration) can be addressed via:

- X-ray Crystallography : Definitive structural elucidation, as demonstrated for related oxalamides in Acta Crystallographica reports .

- NOESY NMR : Cross-peaks between the cyclopropyl CH₂ and thiophene protons confirm spatial proximity .

- VCD Spectroscopy : Differentiates enantiomers by comparing experimental and computed vibrational circular dichroism spectra.

Advanced: How do structural modifications (e.g., thiophene vs. furan substitution) affect biological activity?

Methodological Answer:

- SAR Studies : Replace the thiophene with furan or phenyl groups to assess changes in target binding (e.g., enzyme inhibition).

- In Silico Modeling : Docking simulations using AutoDock Vina predict interactions with biological targets (e.g., kinases or GPCRs) .

- In Vitro Assays : Compare IC₅₀ values in cell-based models to quantify potency differences. Thiophene’s electron-rich structure often enhances π-π stacking with aromatic residues in target proteins .

Basic: What purification techniques are most effective for isolating this compound?

Methodological Answer:

- Flash Chromatography : Silica gel with ethyl acetate/hexane (3:7) gradients removes unreacted starting materials .

- Recrystallization : Methanol/water mixtures yield high-purity crystals.

- HPLC Prep-Scale : Reverse-phase columns with trifluoroacetic acid (0.1%) in mobile phases resolve polar impurities .

Advanced: How can conflicting NMR and mass spectrometry data be reconciled during characterization?

Methodological Answer:

- High-Resolution MS : Resolves ambiguities in molecular ion peaks caused by isotopic patterns (e.g., ¹³C or ³⁷Cl interference).

- DEPT-135 NMR : Differentiates CH₃, CH₂, and CH groups to validate assignments .

- Cross-Validation : Compare data with structurally analogous compounds (e.g., N1-cyclopentyl-N2-(tetrahydroquinolinyl)oxalamide derivatives) .

Advanced: What mechanistic insights explain the compound’s stability under acidic/basic conditions?

Methodological Answer:

- Hydrolytic Stability : The trifluoromethoxy group’s electron-withdrawing nature destabilizes oxalamide cleavage at pH < 2.

- Kinetic Studies : Monitor degradation via LC-MS under varying pH. Pseudo-first-order rate constants reveal susceptibility to nucleophilic attack at the carbonyl groups .

- Protective Strategies : Co-solvents like DMF or ionic liquids stabilize the compound during reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.